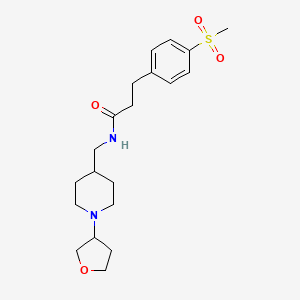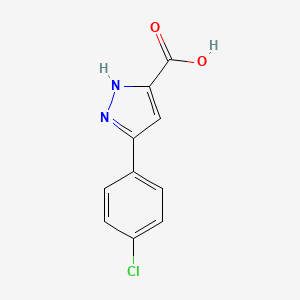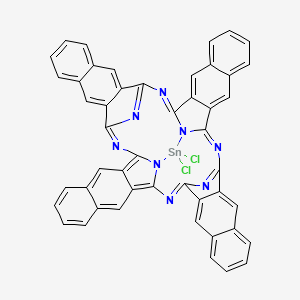
Tin(IV)-2,3-naphthalocyanine dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Application in Organic Photovoltaic Cells
Tin naphthalocyanine dichloride (SnNcCl2) has been identified as an effective electron donor material in organic photovoltaic cells (OPVs). Its narrow energy gap facilitates optical absorption beyond 1100 nm, contributing to improved infrared absorption and power conversion efficiency in OPVs. This property is intrinsic to SnNcCl2 due to its extended conjugation, making it a promising material for bulk heterojunction OPVs without sacrificing infrared absorption (Pandey et al., 2013).
2. Influence on Electronic Transitions
The optical properties of tin naphthalocyanine, especially in the infrared region, make it ideal for use in organic photodiodes and solar cells. Research using density functional theory (DFT) and time-dependent DFT has shown that axial and peripheral ligands significantly influence the absorption wavelength of tin naphthalocyanines, which can be tuned in the near-infrared region between 770 and 940 nm. This makes it versatile for applications requiring specific absorption properties (Jakubikova et al., 2011).
3. Optical and Electrical Characterization
SnNcCl2 has also been studied for its structural properties. Vacuum deposited SnNcCl2 thin films show grainy surface morphology and improved electrical conductivity upon heat treatment. These properties indicate potential applications in electronic and optoelectronic devices where structural and electrical characteristics are critical (Panicker et al., 2010).
4. Application in Thin Film Properties
Studies on tin(II) 2,3-naphthalocyanine (SnNPc) thin films reveal strategies for controlling crystallinity and orientation within the films. The ability to manipulate these properties is crucial for applications in near-infrared optoelectronics, as it affects the device performance, particularly in terms of photodetector device bandwidth and photosensitivity (Dalgleish et al., 2018).
5. High-Performance Organic Semiconductor
Phthalocyanato tin(IV) dichloride is noted for its high performance as an n-type organic semiconductor. Its air stability and high field-effect electron mobility make it a suitable material for organic thin-film transistor applications, highlighting its potential in advanced electronic devices (Song et al., 2008).
6. Photophysical and Electrochemical Characterization
The photophysical and electrochemical behavior of tin(IV) macrocyclic compounds has been extensively studied, revealing insights into their triplet state quantum yields and ring-based redox processes. This research is crucial for developing materials with specific electrochemical and photophysical properties for various applications (Khene et al., 2007).
Safety And Hazards
Tin(IV)-2,3-naphthalocyanine dichloride is a chemical compound and should be handled with care. It’s always recommended to follow the safety data sheet provided by the manufacturer. For example, Tin(IV) chloride causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer .
Orientations Futures
Phthalocyanato tin(IV) dichloride, an axially dichlorinated MPc, is an air-stable high-performance n-type organic semiconductor with a field-effect electron mobility of up to 0.30 cm2 V−1 s−1. This high mobility together with good device stability and commercial availability make it a most suitable n-type material for future organic thin-film transistor applications .
Propriétés
IUPAC Name |
54,54-dichloro-13,26,39,52,53,55,56,57-octaza-54-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H24N8.2ClH.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;;;/h1-24H;2*1H;/q-2;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQMDUNOVOLBEK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H24Cl2N8Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin(IV) 2,3-naphthalocyanine dichloride | |
CAS RN |
26857-61-4 |
Source


|
| Record name | Tin(IV) 2,3-Naphthalocyanine Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
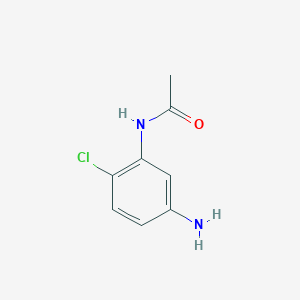
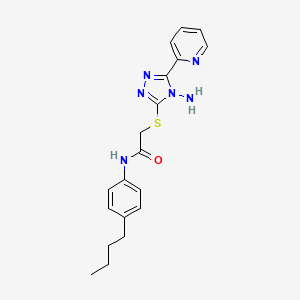
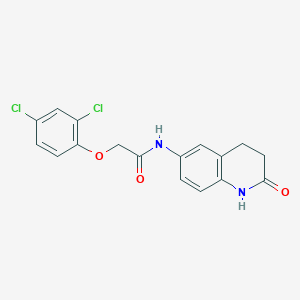
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![3-benzyl-8-fluoro-5-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354272.png)
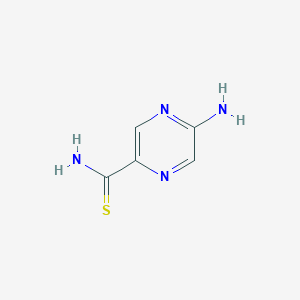
![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)
